Serotonin Receptor 5-HT2A vs. 5-HT2C Potency and Functional Selectivity
The compound is a potent and moderately selective agonist of the human 5-HT2A receptor [1]. It demonstrates an EC50 of 23 nM at 5-HT2A, compared to a slightly more potent EC50 of 12 nM at the 5-HT2C receptor, representing a measured 1.9-fold difference in potency [1]. This functional profile distinguishes it from a related analog (CHEMBL3600972) that displays significantly weaker 5-HT2A binding (IC50 = 1,930 nM) and instead potently targets MCHR1 (IC50 = 16 nM) [2].
| Evidence Dimension | Functional Agonist Activity (EC50) |
|---|---|
| Target Compound Data | 5-HT2A EC50 = 23 nM; 5-HT2C EC50 = 12 nM |
| Comparator Or Baseline | CHEMBL3600972: 5-HT2A IC50 = 1,930 nM; MCHR1 IC50 = 16 nM |
| Quantified Difference | Target compound is >80-fold more potent at 5-HT2A than comparator CHEMBL3600972. |
| Conditions | Recombinant human receptors expressed in Flp-In-293 cells, calcium influx measured for 300 sec (target) [1]; Receptor binding assay for comparator [2]. |
Why This Matters
This functional activity profile is critical for studies focused on serotonin receptor signaling, providing a distinct tool from analogs that exhibit divergent target engagement.
- [1] BindingDB. BDBM50515740 CHEMBL4516935. Agonist activity at recombinant human 5HT2A and 5HT2C receptors. View Source
- [2] BindingDB. BDBM50106430 CHEMBL3600972. Binding affinity to 5HT2A receptor and MCH receptor 1. View Source
